molecular formula C21H19N3O2S B2925814 7-(4-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941942-89-8

7-(4-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2925814
CAS No.: 941942-89-8
M. Wt: 377.46
InChI Key: YLHUESWNADPULB-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic thiazolopyridazine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a complex fused heterocyclic scaffold, a 4-methoxyphenyl group at the 7-position, and a 3-methylbenzyl substituent at the 5-position. While specific biological data for this exact molecule is not currently available in the public scientific literature, structurally related thiazolo[4,5-c]pyridazine and thiazolo[4,5-d]pyrimidine analogs have demonstrated a range of promising pharmacological activities in preclinical studies, particularly as cytotoxic agents . The core thiazolopyridazine structure is a privileged scaffold in the design of novel bioactive molecules. Research on similar fused heterocycles indicates potential for various mechanisms of action, including the inhibition of key enzymes and growth factor receptors involved in disease proliferation . The specific substitution pattern on this molecule—including the methoxyphenyl and methylbenzyl groups—suggests it is a valuable chemical tool for researchers investigating structure-activity relationships (SAR) and for screening against novel biological targets in oncology and other therapeutic areas . This product is intended for Research Use Only (RUO) and is not approved for use in humans or animals for any diagnostic, therapeutic, or veterinary purposes.

Properties

IUPAC Name

7-(4-methoxyphenyl)-2-methyl-5-[(3-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-13-5-4-6-15(11-13)12-24-21(25)19-20(27-14(2)22-19)18(23-24)16-7-9-17(26-3)10-8-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHUESWNADPULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)OC)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-Methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Formation of Thiazole and Pyridazine Rings : The thiazole ring is synthesized first, followed by the introduction of the pyridazine moiety.
  • Reagents and Conditions : The synthesis often employs catalysts such as Lewis acids and requires specific solvents to optimize yield and purity.

Biological Activities

The compound exhibits a range of biological activities that are summarized in the following table:

Activity Description Reference
AnticancerDemonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and Bel-7402.
AntimicrobialExhibits antimicrobial properties against several pathogenic bacteria.
Anti-inflammatoryShows potential in reducing inflammation in animal models.
AntioxidantPossesses antioxidant activity, contributing to its protective effects against oxidative stress.

The biological activity of this compound is mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : It interacts with various receptors, modulating their activity and influencing cellular signaling pathways.
  • Oxidative Stress Modulation : By acting as an antioxidant, it helps mitigate oxidative damage in cells.

Case Studies

Several studies have investigated the pharmacological potential of this compound:

  • Anticancer Study : A study reported that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Activity : Research indicated that this compound displayed broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Thiazolo[4,5-d]pyridazinones exhibit diverse biological activities depending on substituent type and position. Key analogs and their substituent effects are summarized below:

Key Observations :

  • Electron-donating groups (e.g., 4-MeOPh in the target compound) enhance analgesic activity compared to electron-withdrawing groups (e.g., 4-FPh in ) .
  • Bulkier substituents (e.g., phenethyl in ) increase molecular weight and may reduce solubility but improve receptor binding .
  • Heteroaromatic substituents (e.g., thienyl in ) correlate with antiviral activity, suggesting divergent structure-activity relationships (SAR) compared to aryl-substituted analogs .
Analgesic and Anti-inflammatory Effects
  • Demchenko et al. () demonstrated that derivatives with electron-donating aryl groups (e.g., 4-MeOPh, 2-furyl) at position 7 exhibit superior analgesic activity to ketorolac in rodent models . The target compound’s 4-MeOPh group aligns with this trend.
  • Isoxazolo[4,5-d]pyridazinones () showed morphine-like analgesia, highlighting the importance of the pyridazinone core, though fused ring systems (isoxazole vs. thiazole) alter activity profiles .
Antiviral Activity

Physicochemical Properties

Table 2: Molecular Properties of Selected Analogs
Compound Name Molecular Weight Substituent Features Predicted Solubility
Target Compound ~355 g/mol Polar (MeO), hydrophobic (MeBz) Moderate
7-(4-Ethylphenyl)-2-methyl () 271.34 g/mol Hydrophobic (EtPh) Low
N-(4-ClPh)-2-[7-(4-FPh)-2-Me () 428.87 g/mol Halogenated (Cl, F), polar (amide) Low
5-Phenethyl-7-Ph-2-(pyrrolidin-1-yl) () 402.5 g/mol Bulky (phenethyl, pyrrolidinyl) Very low

Insights :

  • The target compound’s 4-methoxyphenyl group improves solubility relative to purely hydrophobic substituents (e.g., ethylphenyl in ) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 7-(4-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one?

  • Methodology :

  • Stepwise condensation : Use 4-methoxyaniline derivatives as starting materials. For example, react 2-(benzyloxy)-5-azoaryl benzaldehyde with 4-methoxyaniline to form intermediate amines, followed by cyclization with mercaptoacetic acid under reflux in ethanol (yield ~51%) .
  • Solvent selection : Ethanol or DMF/EtOH (1:1) mixtures are optimal for recrystallization to improve purity .
  • Catalysts : Phosphorus oxychloride (POCl₃) can facilitate cyclization at 120°C .

Q. How is the crystal structure of this compound verified experimentally?

  • Methodology :

  • Single-crystal X-ray diffraction : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Refinement with SHELXL-2018 yields R-factors < 0.05, confirming bond lengths (mean C–C = 0.002 Å) and angles .
  • Data validation : Cross-check with CCDC deposition numbers (e.g., CCDC 823401) to ensure reproducibility .

Intermediate Research Questions

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodology :

  • HPLC : Use a C18 column with methanol/water (70:30) mobile phase; retention time ~8.2 min .
  • Thermogravimetric analysis (TGA) : Monitor decomposition at >250°C to assess thermal stability .
  • IR spectroscopy : Confirm functional groups (e.g., thiazolidinone C=O stretch at 1680 cm⁻¹) .

Q. How can biological activity (e.g., enzyme inhibition) be evaluated?

  • Methodology :

  • CYP enzyme assays : Use human liver microsomes with probe substrates (e.g., CYP3A4: midazolam hydroxylation). IC₅₀ values <10 μM indicate potent inhibition .
  • Antioxidant activity : DPPH radical scavenging assays (IC₅₀ ~25 μM) .

Advanced Research Questions

Q. How to resolve contradictions in reported solubility and bioavailability data?

  • Case study :

  • Solubility conflicts : Some studies report high GI absorption (LogP = 3.2) , while others note limited aqueous solubility (<0.1 mg/mL).
  • Resolution : Use biorelevant media (FaSSIF/FeSSIF) to simulate intestinal conditions. Adjust pH to 6.5–7.4 to mimic physiological environments .

Q. What strategies optimize regioselectivity in thiazolo-pyridazine ring formation?

  • Methodology :

  • Protecting groups : Introduce tert-butyloxycarbonyl (Boc) to shield reactive amines during cyclization .
  • Temperature control : Maintain reflux at 80–90°C to minimize side reactions (e.g., over-oxidation) .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points (e.g., 314–315°C vs. 290°C)?

  • Root cause :

  • Impurity profiles : Residual solvents (e.g., DMF) lower observed melting points. Use TGA-MS to identify volatiles .
  • Polymorphism : Recrystallize from ethyl acetate to isolate the thermodynamically stable form .

Methodological Recommendations

Parameter Recommended Protocol Reference
Synthetic yield 45–55% via stepwise azo coupling and cyclization
Purity validation HPLC (≥98%) + elemental analysis (C, H, N, S)
Biological assays CYP inhibition + DPPH scavenging (IC₅₀ < 50 μM)

Key Challenges in Advanced Research

  • Stereochemical control : The 3-methylbenzyl substituent introduces chirality. Use chiral HPLC (Chiralpak IA column) to separate enantiomers .
  • Metabolic stability : Incubate with hepatocytes (37°C, 1 hr) to assess first-pass metabolism. High clearance (>20 mL/min/kg) indicates rapid degradation .

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